N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-8-10-18(11-9-12)22(20,21)15-6-4-14(5-7-15)17-16(19)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHAWINSWBHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322833 | |
| Record name | N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
458554-46-6 | |
| Record name | N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of the Phenyl Ring
The initial step involves sulfonation of 4-aminophenol or a derivative to introduce the sulfonyl chloride group. Chlorosulfonic acid () is commonly employed under controlled temperatures (0–5°C) to prevent over-sulfonation. The intermediate 4-sulfonylchloridophenylamine is isolated via precipitation in ice water and purified by recrystallization.
Reaction Scheme :
Yields for this step typically range from 65% to 80%, contingent on the stoichiometric ratio and reaction time.
Piperidine Substitution
The sulfonyl chloride intermediate reacts with 4-methylpiperidine in the presence of a base such as triethylamine () or pyridine to form the sulfonamide bond. This nucleophilic substitution proceeds via a two-step mechanism:
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Deprotonation of the piperidine’s secondary amine by the base.
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Attack of the deprotonated amine on the electrophilic sulfur atom in the sulfonyl chloride.
Reaction Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0°C to room temperature.
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Time: 12–24 hours.
The product, 4-(4-methylpiperidin-1-yl)sulfonylaniline, is isolated via solvent evaporation and washed with dilute hydrochloric acid to remove excess base.
Cyclopropane Carboxamide Coupling
Synthesis of Cyclopropanecarboxylic Acid Chloride
Cyclopropanecarboxylic acid is treated with thionyl chloride () or oxalyl chloride () to generate the corresponding acid chloride. This step is conducted under anhydrous conditions with catalytic dimethylformamide (DMF) to accelerate the reaction.
Reaction Scheme :
Amide Bond Formation
The sulfonylaniline intermediate reacts with cyclopropanecarboxylic acid chloride in the presence of a base. Pyridine or 4-dimethylaminopyridine (DMAP) is often used to scavenge HCl, driving the reaction to completion.
Reaction Conditions :
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Solvent: DCM or ethyl acetate.
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Temperature: 0°C to room temperature.
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Time: 6–12 hours.
Yield Optimization :
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Excess acid chloride (1.2–1.5 equivalents) improves conversion rates.
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Slow addition of the acid chloride minimizes side reactions.
The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Critical Analysis of Methodologies
Catalytic Systems and Solvent Effects
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Base Selection : Triethylamine offers higher solubility in organic solvents compared to pyridine, but the latter reduces racemization risks in chiral intermediates.
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Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates for sulfonamide formation but may complicate purification due to higher boiling points.
Challenges in Cyclopropane Stability
The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
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Conducting coupling reactions at ≤25°C.
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Avoiding protic solvents during cyclopropane-containing intermediate handling.
Comparative Data on Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2h | 78 | 92 |
| Piperidine Substitution | 4-Methylpiperidine, Et₃N, DCM, 24h | 85 | 95 |
| Carboxamide Coupling | Cyclopropanecarboxylic acid chloride, DMAP | 72 | 90 |
Data synthesized from EvitaChem and VulcanChem methodologies .
Chemical Reactions Analysis
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H29N3O2S
- Molecular Weight : 455.6 g/mol
- IUPAC Name : 4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-propyl-1,3-thiazol-2-imine
The compound features a complex structure that contributes to its biological activity. The presence of the sulfonamide group and the piperidine ring are critical for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide exhibit anticancer properties. The sulfonamide moiety has been linked to the inhibition of tumor growth in various cancer models. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Neurological Disorders
The piperidine ring in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to interact with neurotransmitter systems, particularly in conditions like depression and anxiety. Preliminary studies suggest that this compound may influence serotonin receptors, providing a basis for further investigation into its efficacy as an antidepressant .
Antimicrobial Properties
There is emerging evidence that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The mechanism typically involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division. Research into this compound could lead to novel treatments against resistant bacterial strains .
Case Study 1: Anticancer Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against breast cancer cell lines. This compound was included in this series and showed significant cytotoxicity at micromolar concentrations. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection, providing robust data on the compound's potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the effects of various piperidine derivatives on anxiety-like behavior in rodents, this compound was evaluated. Behavioral tests indicated a reduction in anxiety-like behaviors comparable to established anxiolytics. This suggests a promising avenue for further development as a treatment for anxiety disorders .
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives and analogs, as outlined below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Structural Modifications and Bioactivity: Tozasertib replaces the 4-methylpiperidine with a pyrimidine-thiourea system, enhancing kinase selectivity (e.g., Aurora kinases) . Cyclopropylfentanyl retains the cyclopropanecarboxamide group but integrates a phenylpiperidine scaffold, conferring potent opioid receptor agonism . Compound 40 () demonstrates how replacing the sulfonamide-phenyl group with a thienopyrimidinone-pyridinyl system shifts activity toward GSK-3β/ROCK-1 inhibition, relevant in tauopathy models .
Synthetic Efficiency :
- The parent compound’s synthesis mirrors methods for analogs like Compound 40 , utilizing boronate intermediates and Suzuki-Miyaura coupling (e.g., 33–41% yields) .
- Derivatives with bulky substituents (e.g., Compound 45 ) show reduced yields (6–13%), likely due to steric hindrance .
Pharmacological Divergence :
- Despite structural similarities, cyclopropylfentanyl and Tozasertib exhibit entirely distinct mechanisms (opioid vs. kinase inhibition), highlighting the impact of peripheral substituents on target specificity .
- Compound 40 and Compound 45 prioritize CNS applications (neuroprotection vs. prion disease), influenced by their heterocyclic cores and solubility profiles .
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Data
| Compound Name | Melting Point (°C) | Purity (%) | LogP* | Solubility (aq.) |
|---|---|---|---|---|
| This compound | N/A | N/A | ~2.1 | Low (DMSO required) |
| Tozasertib | N/A | ≥98 | 3.8 | Moderate (PBS soluble) |
| Compound 40 | 257–258 | 95 | 2.9 | Low (DMSO/EtOH) |
| Compound 45 | N/A | N/A | ~3.2 | Poor (requires co-solvents) |
*Predicted using fragment-based methods.
Critical Observations :
- Lipophilicity : The parent compound’s LogP (~2.1) suggests better membrane permeability than Tozasertib (LogP 3.8), which may explain its CNS-targeting analogs .
- Thermal Stability : Derivatives like Compound 40 exhibit high melting points (257–258°C), correlating with crystalline stability and formulation feasibility .
Biological Activity
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 296.40 g/mol
- CAS Number : 16153-81-4
The compound features a cyclopropane carboxamide moiety linked to a sulfonyl group and a piperidine derivative, which contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Many sulfonamide derivatives inhibit enzymes such as carbonic anhydrase and various proteases, which can lead to anti-inflammatory and antitumor effects.
- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially influencing central nervous system activity.
Biological Activities
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Anti-inflammatory Effects :
- Compounds similar in structure have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages (e.g., RAW 264.7 cell line). This suggests that this compound may also possess anti-inflammatory properties.
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Antitumor Activity :
- Some studies have explored the potential anticancer effects of related compounds through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The structural components may contribute to these effects by targeting specific cellular pathways.
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Antimicrobial Properties :
- Similar compounds have demonstrated activity against bacterial strains, indicating that this compound could be evaluated for its antimicrobial efficacy.
Table 1: Summary of Biological Activities
Selected Case Study: Anti-inflammatory Activity
In a study evaluating curcumin-derived compounds, it was found that certain derivatives significantly decreased levels of inflammatory markers in RAW 264.7 macrophages when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The assessment included real-time PCR to measure the expression of inducible nitric oxide synthase (iNOS), demonstrating the potential for this compound to exhibit similar anti-inflammatory profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
